molecular formula C6H16ClN3O B1456286 1-(2-Morpholinoethyl)hydrazine hydrochloride CAS No. 2154-23-6

1-(2-Morpholinoethyl)hydrazine hydrochloride

Cat. No.: B1456286
CAS No.: 2154-23-6
M. Wt: 181.66 g/mol
InChI Key: KPYPIDQPGBWBFH-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. The compound’s molecular formula is C6H16ClN3O, and it has a molecular weight of 181.66374 .

Preparation Methods

The synthesis of 1-(2-Morpholinoethyl)hydrazine hydrochloride typically involves the reaction of morpholine with ethylene oxide to form 2-(2-morpholino)ethanol, which is then reacted with hydrazine hydrate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Morpholinoethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Morpholinoethyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: The compound is utilized in various industrial processes, including the production of polymers and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2-Morpholinoethyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

1-(2-Morpholinoethyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:

    Phenylhydrazine: Known for its use in the synthesis of hydrazones and azines.

    Dimethylhydrazine: Utilized as a rocket propellant and in organic synthesis.

    Carbohydrazide: Employed as a corrosion inhibitor and in the production of polymers.

The uniqueness of this compound lies in its morpholine moiety, which imparts distinct chemical and biological properties compared to other hydrazine derivatives .

Properties

IUPAC Name

2-morpholin-4-ylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.ClH/c7-8-1-2-9-3-5-10-6-4-9;/h8H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYPIDQPGBWBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2154-23-6
Record name Morpholine, 4-(2-hydrazinylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2154-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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